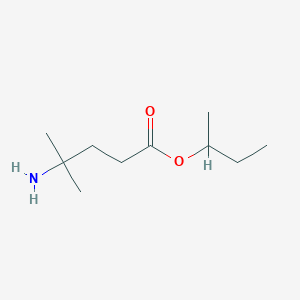

Butan-2-yl 4-amino-4-methylpentanoate

Description

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

butan-2-yl 4-amino-4-methylpentanoate |

InChI |

InChI=1S/C10H21NO2/c1-5-8(2)13-9(12)6-7-10(3,4)11/h8H,5-7,11H2,1-4H3 |

InChI Key |

NKTHRGOFVWTGHC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)OC(=O)CCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 4-Amino-4-methylpentanoic Acid Derivatives

The 4-amino-4-methylpentanoic acid moiety can be prepared or obtained as a protected amino acid derivative to facilitate subsequent esterification. Common protecting groups include:

Protection is essential to prevent side reactions at the amino group during esterification.

Synthesis of β-amino esters from protected amino acids often involves:

- Conversion of the protected amino acid to a diazoketone intermediate via mixed anhydride formation and reaction with diazomethane at low temperature (−15°C),

- Followed by a Wolf rearrangement using silver benzoate to yield β-amino esters with retention of stereochemistry.

This method allows access to β-amino esters such as the 4-amino-4-methylpentanoate ester precursors.

Esterification with Butan-2-ol

Esterification of the protected 4-amino-4-methylpentanoic acid derivative with butan-2-ol can be achieved by:

- Classical acid-catalyzed Fischer esterification under reflux conditions with removal of water to drive equilibrium,

- Activation of the carboxylic acid as an acid chloride or mixed anhydride followed by reaction with butan-2-ol at low temperature to minimize racemization,

- Use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in the presence of catalytic 4-dimethylaminopyridine (DMAP) to promote ester bond formation under mild conditions.

The choice of method depends on the sensitivity of functional groups and the desired stereochemical outcome.

Deprotection of the Amino Group

After esterification, the amino protecting group is removed to yield the free amine:

- Boc deprotection is typically performed using 20% HCl in dioxane at room temperature, yielding quantitative deprotection without affecting the ester bond,

- Cbz deprotection is commonly carried out by catalytic hydrogenation using 10% Pd/C under hydrogen atmosphere, which cleanly removes the Cbz group to afford the free amine.

Representative Synthetic Scheme (Summary)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Protection of amino acid | Boc or Cbz protection | Protected 4-amino-4-methylpentanoic acid |

| 2 | Diazoketone formation | Mixed anhydride + diazomethane (−15°C) | Diazoketone intermediate |

| 3 | Wolf rearrangement | Silver benzoate | β-Amino ester intermediate |

| 4 | Esterification | Acid chloride or DCC/DMAP + butan-2-ol | Butan-2-yl ester of protected amino acid |

| 5 | Deprotection | 20% HCl/dioxane or Pd/C hydrogenation | Butan-2-yl 4-amino-4-methylpentanoate |

This sequence ensures stereochemical control and high yields of the target ester.

Analytical and Characterization Data

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical shifts corresponding to the ester and amino groups, as well as the butan-2-yl moiety.

- Mass Spectrometry (MS) confirms molecular ion peaks consistent with the molecular weight of this compound.

- Chromatographic techniques such as chiral HPLC are used to verify enantiomeric purity, especially important due to the chiral center at the amino acid moiety.

Research Discoveries and Optimization Insights

- The use of Wolf rearrangement for β-amino ester formation is a key advancement, enabling access to amino acid esters with high stereochemical fidelity.

- Protecting groups such as Boc and Cbz are preferred for their ease of removal and minimal side reactions during esterification.

- Mild esterification conditions employing coupling reagents minimize racemization and improve yields compared to classical Fischer esterification.

- Catalytic hydrogenation for Cbz deprotection is highly selective and compatible with ester groups, preserving the integrity of the butan-2-yl ester.

- Alternative enzymatic methods for stereoselective synthesis of related amino acid esters have been explored but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl 4-amino-4-methylpentanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or esters.

Scientific Research Applications

Butan-2-yl 4-amino-4-methylpentanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.

Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butan-2-yl 4-amino-4-methylpentanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Butan-2-yl 4-Amino-4-Methylpentanoate

- Structure: Pentanoate ester with amino and methyl substituents at the 4-position.

- Functional Groups : Ester, amine, methyl.

(2R/S)-Butan-2-yl (Z)-Dodec-5-enoate (EFETOV-S-5/EFETOV-S-S-5)

- Structure: Dodecenoate ester (12-carbon chain) with a Z-configured double bond at the 5-position. The butan-2-yl group exists as R or S enantiomers.

- Functional Groups : Ester, alkene.

- Key Difference : Longer carbon chain and unsaturated bond confer volatility, critical for pheromone activity in Zygaenidae moths .

Methyl 4-Amino-2-[(4-Methylphenyl)Methylamino]Butanoate

- Structure: Butanoate ester with amino and aryl-methylamino substituents.

- Functional Groups : Ester, amine, aryl.

- Key Difference : Aromatic substitution increases hydrophobicity (LogP = 2.07) compared to aliphatic analogs .

Butan-2-yl 2-[4-[(4-Chlorophenyl)Methyl]Phenoxy]-2-Methyl-Butanoate

Physicochemical Properties

Notes:

- LogP values for the target compound are extrapolated from analogs; longer aliphatic chains (e.g., dodec-5-enoate) increase hydrophobicity.

- Amino groups enhance polarity but may reduce volatility, limiting pheromone utility compared to EFETOV-S-5 .

Stereochemical Considerations

- The configuration of the butan-2-yl group (R vs. S) critically influences biological activity in pheromones, as seen in EFETOV compounds .

- For the target compound, stereochemistry at the 4-amino-4-methylpentanoate moiety could affect intermolecular interactions, such as hydrogen bonding, altering solubility or crystal packing .

Biological Activity

Butan-2-yl 4-amino-4-methylpentanoate, a compound derived from amino acids, has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an amino acid derivative with a butan-2-yl group attached to the nitrogen of the amino acid backbone. The synthesis typically involves the esterification of 4-amino-4-methylpentanoic acid with butanol under acidic conditions. Various methods have been explored to optimize yield and purity, including the use of different catalysts and solvents.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with amino acid substitutions have shown enhanced cytotoxic activity against various cancer cell lines, such as melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| 11e | 673 | Melanoma |

| 11f | 3404 | Melanoma |

This table illustrates the comparative cytotoxicity of compounds with different amino acid substitutions, highlighting the enhanced activity associated with butan-1-amine substitutions on the lateral chain .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mode of action appears to disrupt bacterial cell membrane integrity, leading to cell lysis.

3. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. It is hypothesized that its structural similarity to neurotransmitters allows it to modulate synaptic activity, potentially offering therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease. Preliminary studies indicate that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain .

Case Study 1: Anticancer Activity Evaluation

A study conducted on a series of amino acid derivatives found that this compound exhibited significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor reduction.

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.